
Benzyl (2-oxopropyl)phenylphosphinate
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Overview
Description
Benzyl (2-oxopropyl)phenylphosphinate is a useful research compound. Its molecular formula is C16H17O3P and its molecular weight is 288.28 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the common synthetic routes for Benzyl (2-oxopropyl)phenylphosphinate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions involving phosphinate precursors and benzyl alcohols. Optimization often involves adjusting molar ratios (e.g., acid-to-alcohol ratio), catalyst loading, and reaction time. For example, uniform experimental design and data mining techniques have been applied to similar benzylation reactions to identify optimal conditions (e.g., using ammonium cerium phosphate as a co-catalyst) . Statistical tools like Yates pattern designs can model interactions between variables (e.g., temperature, catalyst amount) to maximize yield .
Q. How can spectroscopic techniques verify the structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming the presence of the 2-oxopropyl and benzyl groups. For example, 31P NMR identifies the phosphinate moiety, while 1H/13C NMR resolves aromatic and carbonyl signals. Mass spectrometry (MS) provides molecular weight validation, and X-ray diffraction (XRD) can confirm crystallinity, as demonstrated in studies of structurally analogous cerium phosphate catalysts . Infrared (IR) spectroscopy further confirms ester and ketone functional groups .
Q. What safety protocols are recommended for handling this compound during synthesis?
- Methodological Answer : Safety data sheets (SDS) for related phosphonates emphasize using fume hoods, nitrile gloves, and chemical-resistant lab coats. Storage should be in inert, airtight containers at ≤4°C. Spills require neutralization with sodium bicarbonate and disposal via hazardous waste channels. Toxicity assessments for similar compounds recommend in vitro cytotoxicity screening (e.g., MTT assays) prior to in vivo studies .
Advanced Research Questions
Q. How can statistical experimental design improve the optimization of reaction parameters in synthesizing this compound?
- Methodological Answer : A 23 factorial design (e.g., Yates pattern) can model interactions between variables like reaction time, catalyst concentration, and stoichiometry. For instance, in benzylation reactions, such designs identified that three-factor interactions (e.g., catalyst × time × molar ratio) significantly affect yield. Response surface methodology (RSM) further refines optimal conditions by mapping nonlinear relationships, reducing trial numbers by ~40% compared to traditional one-variable-at-a-time approaches .
Q. What strategies enhance the bioactivity of phosphinate derivatives through structural modifications?
- Methodological Answer : Substituent effects on the phenyl ring (e.g., electron-withdrawing groups) and alkyl chain length (e.g., 2-oxopropyl vs. ethyl) influence antimicrobial or catalytic activity. For example, diethyl benzylphosphonates with para-nitro groups showed 3× higher antimicrobial activity than unsubstituted analogs. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to target enzymes, guiding rational design .
Q. How do in vivo toxicological evaluations inform the safe use of this compound in biomedical research?
- Methodological Answer : Subchronic toxicity studies in rodent models (e.g., 90-day exposure) assess organ-specific effects. For related compounds like benzyl isothiocyanate, histopathology revealed dose-dependent hepatotoxicity at ≥200 mg/kg/day. Metabolite profiling (LC-MS/MS) identifies reactive intermediates, while genotoxicity assays (e.g., Ames test) screen for mutagenic potential. Dose-response modeling establishes NOAEL (no-observed-adverse-effect-level) thresholds .
Properties
CAS No. |
62292-01-7 |
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Molecular Formula |
C16H17O3P |
Molecular Weight |
288.28 g/mol |
IUPAC Name |
1-[phenyl(phenylmethoxy)phosphoryl]propan-2-one |
InChI |
InChI=1S/C16H17O3P/c1-14(17)13-20(18,16-10-6-3-7-11-16)19-12-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3 |
InChI Key |
NXGZTYKYWJKYFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CP(=O)(C1=CC=CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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